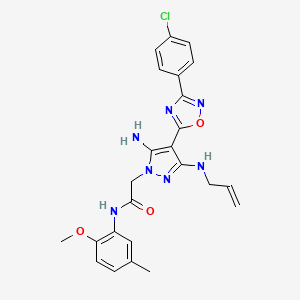
2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H24ClN7O3 and its molecular weight is 493.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Structure and Properties
This compound features a complex structure that includes:
- An allylamino group
- A 4-chlorophenyl moiety
- A 1,2,4-oxadiazol ring
- A pyrazole core
- An N-(2-methoxy-5-methylphenyl) acetamide side chain
The presence of these functional groups suggests a diverse range of biological interactions and potential therapeutic applications.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole and pyrazole moieties often exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that similar compounds demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Anticancer Potential
Recent studies have focused on the cytotoxic effects of related pyrazole derivatives against cancer cell lines. The compound's structure suggests it may:
- Induce apoptosis in cancer cells through specific molecular pathways.
- Exhibit selectivity towards certain cancer types, potentially leading to targeted therapies .
Enzyme Inhibition
Compounds with similar structural features have also been evaluated for their ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) and urease inhibition assays show promising results, indicating potential applications in treating diseases like Alzheimer's and infections caused by urease-producing bacteria .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed based on structural analogs:
- Interaction with Enzymes : The oxadiazole and pyrazole rings may interact with active sites of enzymes, inhibiting their function.
- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells, leading to apoptosis .
- Antioxidant Activity : The presence of methoxy and allylamino groups may contribute to antioxidant properties, protecting cells from oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to the one :
属性
IUPAC Name |
2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(prop-2-enylamino)pyrazol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN7O3/c1-4-11-27-23-20(24-29-22(31-35-24)15-6-8-16(25)9-7-15)21(26)32(30-23)13-19(33)28-17-12-14(2)5-10-18(17)34-3/h4-10,12H,1,11,13,26H2,2-3H3,(H,27,30)(H,28,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARFQAUNRSNCFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=C(C(=N2)NCC=C)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














